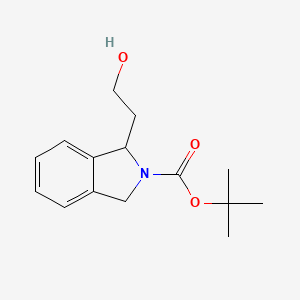
N-cyclobutylcarbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutylcarbamoyl chloride: is an organic compound characterized by the presence of a carbamoyl chloride functional group attached to a cyclobutyl ring. It is typically a colorless to pale yellow liquid with a potentially irritating odor . This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-cyclobutylcarbamoyl chloride can be synthesized through the reaction of cyclobutylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
[ \text{Cyclobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety measures due to the use of phosgene, a highly toxic gas. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclobutylcarbamoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form N-cyclobutylcarbamates.
Aminolysis: Reacts with amines to form N-cyclobutylureas.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under ambient conditions.
Major Products:
Hydrolysis: N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: N-cyclobutylcarbamates.
Aminolysis: N-cyclobutylureas.
Wissenschaftliche Forschungsanwendungen
N-cyclobutylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-cyclobutylcarbamoyl chloride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound’s carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations to produce desired products .
Vergleich Mit ähnlichen Verbindungen
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of a cyclobutyl ring.
Uniqueness: N-cyclobutylcarbamoyl chloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other carbamoyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
Molekularformel |
C5H8ClNO |
|---|---|
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
N-cyclobutylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H,7,8) |
InChI-Schlüssel |
KFEFXTWUEQZHRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
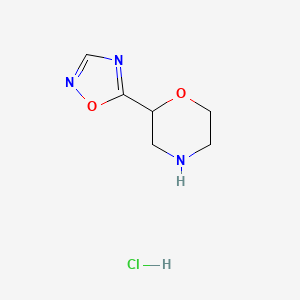

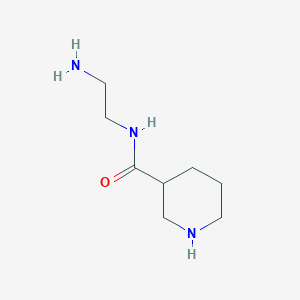
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
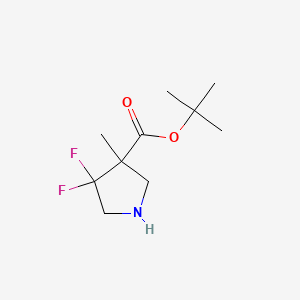
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)

![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
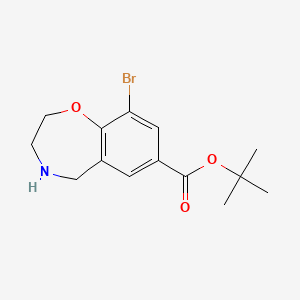
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)

